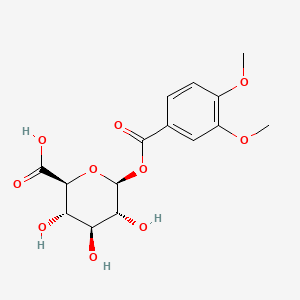

Veratric Acid Glucuronide

Description

Contextualization of Veratric Acid and its Metabolites

Veratric acid, also known as 3,4-dimethoxybenzoic acid, is a phenolic compound that can be a metabolite of other substances. thieme-connect.comphytohub.eu For instance, it is a known human metabolite of the drug mebeverine (B1676125). thieme-connect.comhe.com.br The metabolism of veratric acid itself leads to the formation of several other compounds. A primary metabolic pathway is O-demethylation, which can result in the formation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid). thieme-connect.combibliotekanauki.pl Further demethylation of these can produce protocatechuic acid (3,4-dihydroxybenzoic acid). thieme-connect.combibliotekanauki.pl In some organisms, amino acid conjugation has also been observed. thieme-connect.com These metabolites, including veratric acid itself, are often excreted from the body as conjugates with glucuronide and sulfate (B86663). thieme-connect.comresearchgate.net Veratraldehyde is another compound that is metabolized to veratric acid through catalytic oxidation. mdpi.com

Overview of Glucuronidation as a Phase II Metabolic Pathway

Glucuronidation is a major Phase II metabolic reaction, also known as a conjugation reaction. uomus.edu.iqnih.govlongdom.org Phase II reactions follow Phase I, where functional groups are introduced or exposed on a xenobiotic (a foreign chemical substance). longdom.orguef.fi The purpose of Phase II metabolism is to attach small, polar, and ionizable endogenous molecules to the xenobiotic or its Phase I metabolite. uomus.edu.iq This process significantly increases the water solubility of the compound, making it more easily excretable from the body, typically through urine or bile. uomus.edu.iqnih.govwikipedia.org

The key enzyme family involved in glucuronidation is the UDP-glucuronosyltransferases (UGTs). nih.govsigmaaldrich.com These enzymes catalyze the transfer of a glucuronic acid moiety from the activated coenzyme uridine-5-diphospho-α-D-glucuronic acid (UDPGA) to a substrate. uomus.edu.iqnih.gov A wide variety of functional groups can undergo glucuronidation, including hydroxyl, carboxyl, amino, and thiol groups. uomus.edu.iqsigmaaldrich.com This versatility, coupled with a readily available supply of D-glucuronic acid derived from D-glucose, makes glucuronidation a primary pathway for the metabolism of numerous drugs, pollutants, and endogenous substances like bilirubin (B190676) and steroids. uomus.edu.iqwikipedia.orgsigmaaldrich.com

Significance of Glucuronide Conjugates in Xenobiotic Metabolism and Disposition

Glucuronide conjugates are typically more water-soluble and less biologically active than their parent compounds. uomus.edu.iqnih.gov This transformation is generally considered a detoxification process, as it facilitates the elimination of potentially harmful substances from the body. nih.govuef.fi The resulting glucuronides are negatively charged and hydrophilic, which prevents them from passively crossing cell membranes and necessitates the involvement of efflux transporters for their excretion. nih.gov

While glucuronidation is predominantly a detoxification pathway, there are instances where glucuronide conjugates themselves are biologically active. nih.gov Some glucuronides can contribute to the pharmacological or toxicological effects of the parent compound. nih.gov However, the primary role of glucuronidation in xenobiotic disposition is to render compounds more excretable, thereby terminating their pharmacological activity and preventing their accumulation in the body. uef.fi

Research Landscape and Knowledge Gaps for Veratric Acid Glucuronide

The existing research provides a foundational understanding of veratric acid metabolism and the process of glucuronidation. It is established that veratric acid and its metabolites are excreted as glucuronide and sulfate conjugates in humans. thieme-connect.comresearchgate.net However, specific details regarding this compound itself are not extensively documented in the readily available literature.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O10 |

|---|---|

Molecular Weight |

358.30 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(3,4-dimethoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H18O10/c1-22-7-4-3-6(5-8(7)23-2)14(21)25-15-11(18)9(16)10(17)12(24-15)13(19)20/h3-5,9-12,15-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,15-/m0/s1 |

InChI Key |

QQHYYHJSWRVMAM-HJHSNUOESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Veratric Acid Glucuronide

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Veratric Acid Glucuronidation

The primary mechanism for the formation of veratric acid glucuronide is through glucuronidation, a major Phase II metabolic reaction. This process is mediated by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.comsigmaaldrich.comcriver.com These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate, in this case, veratric acid. frontiersin.org This conjugation significantly increases the water solubility of the substrate, aiding its excretion from the body. sigmaaldrich.comfrontiersin.org

While it is established that metabolites of veratric acid are excreted as glucuronide conjugates, specific research pinpointing the exact UGT isoforms responsible for the direct glucuronidation of veratric acid is not extensively detailed in publicly available literature. However, based on the metabolism of other phenolic and carboxylic acid-containing compounds, it can be inferred that isoforms from the UGT1A and UGT2B families are the most likely candidates. mdpi.comcriver.com

Characterization of Specific UGTs

The UGT superfamily in humans is diverse, with major isoforms involved in drug metabolism including UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. criver.com These are predominantly expressed in the liver, the primary site of drug metabolism, but are also found in other tissues like the intestine and kidneys. mdpi.com The specific UGTs that exhibit the highest catalytic activity towards veratric acid would be identified through in vitro studies using recombinant human UGT isoforms. Such studies allow for the precise characterization of each enzyme's contribution to the formation of this compound.

Enzyme Kinetics and Substrate Specificity

The efficiency of a UGT isoform in catalyzing the glucuronidation of a substrate is determined by its enzyme kinetics, specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction.

Precursor Biotransformation Pathways to Veratric Acid

Veratric acid itself is often a metabolite, formed from the biotransformation of precursor compounds. A well-documented precursor is the antispasmodic drug mebeverine (B1676125). mdpi.com Upon administration, mebeverine is rapidly hydrolyzed by esterases, breaking it down into veratric acid and mebeverine alcohol. mdpi.com

O-Demethylation Processes

A key metabolic pathway for veratric acid is O-demethylation, where one of its two methoxy (B1213986) groups is removed. This process leads to the formation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid). researchgate.net This O-demethylation is a crucial step that can precede or compete with glucuronidation.

Regioselectivity in Metabolite Formation

The O-demethylation of veratric acid exhibits regioselectivity, meaning the removal of the methyl group occurs preferentially at a specific position on the benzene (B151609) ring. This selectivity can vary depending on the biological system. For instance, in human metabolism of mebeverine, O-demethylation of the resulting veratric acid appears to favor the m-position, leading to isovanillic acid. researchgate.net Conversely, studies using a perfused rat liver model have shown a preference for demethylation at the p-position, yielding vanillic acid. researchgate.net In studies with incubated hen's eggs, the O-demethylation of veratric acid was found to occur exclusively at the p-methoxyl function. researchgate.net This highlights the species-specific differences in drug metabolism.

Influence of Biological Systems on Glucuronidation

The rate and extent of veratric acid glucuronidation are significantly influenced by the biological system in which it occurs. In vitro models are invaluable for studying these influences.

Another powerful tool is the use of recombinant UGT enzymes, which are individual UGT isoforms expressed in cell lines. mdpi.com This system allows for the investigation of the specific contribution of each UGT isoform to the glucuronidation of veratric acid, free from the interference of other enzymes present in microsomes.

Comparative studies across different species' liver microsomes (e.g., rat, dog, monkey) can also reveal species-specific differences in veratric acid glucuronidation, which is critical for the extrapolation of animal data to humans in drug development. The metabolic fate of veratric acid has been shown to differ between mammals and non-mammalian models like the incubated hen's egg, where amino acid conjugation was observed as a competing pathway to glucuronidation. researchgate.net

Below is an interactive data table summarizing the key enzymes and processes involved in the formation and metabolism of veratric acid and its glucuronide.

Table 1: Key Enzymes and Processes in Veratric Acid Metabolism

| Process | Enzyme/Enzyme Family | Precursor/Substrate | Product(s) | Key Findings/Notes |

|---|---|---|---|---|

| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Veratric Acid | This compound | Specific UGT isoforms not yet fully characterized. Likely involves UGT1A and UGT2B families. |

| Hydrolysis | Esterases | Mebeverine | Veratric Acid, Mebeverine Alcohol | Rapid initial step in the metabolism of mebeverine. mdpi.com |

| O-Demethylation | Cytochrome P450 (CYP) enzymes | Veratric Acid | Vanillic Acid, Isovanillic Acid | Regioselectivity is species-dependent. researchgate.net |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Veratric Acid |

| UDP-Glucuronic Acid |

| Vanillic Acid |

| Isovanillic Acid |

| Mebeverine |

In Vitro Models for Glucuronide Synthesis

The synthesis of this compound is primarily a Phase II metabolic reaction, where the enzyme UDP-glucuronosyltransferase (UGT) facilitates the conjugation of glucuronic acid to veratric acid. wikipedia.orguniprot.org This process, known as glucuronidation, converts the lipophilic veratric acid into a more water-soluble compound, this compound, to facilitate its excretion. wikipedia.org The study of this biotransformation is heavily reliant on various in vitro models that replicate physiological conditions.

Hepatic Microsomal Systems

Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are a widely used in vitro tool for studying drug metabolism because they contain a high concentration of UGT enzymes. researchgate.netnih.gov These systems are instrumental in predicting the routes and rates of metabolism for xenobiotics. researchgate.net Studies using human liver microsomes (HLMs) and rat liver microsomes (RLMs) have demonstrated the formation of glucuronide conjugates from various substrates. cjnmcpu.comcjnmcpu.com

In incubations with HLMs, veratric acid can be metabolized into glucuronide conjugates. cjnmcpu.comcjnmcpu.com Research on analogous compounds has shown that HLMs can produce two different glucuronide isomers, whereas RLMs may only produce one, highlighting species differences at the enzymatic level. cjnmcpu.comcjnmcpu.com The function of microsomal β-glucuronidase, an enzyme also present in this compartment, is thought to modulate the net rate of glucuronidation by potentially deconjugating the newly formed glucuronides. nih.gov This dynamic balance between UGTs and β-glucuronidase within the microsomal environment is a key factor in determining the final output of glucuronide metabolites. nih.gov

Table 1: Comparative Glucuronidation in Hepatic Microsomes Data based on studies of analogous compounds.

| Microsomal System | Number of Glucuronide Metabolites Identified | Reference |

|---|---|---|

| Human Liver Microsomes (HLMs) | Two Isomers (e.g., PA-Glu1, PA-Glu2) | cjnmcpu.comcjnmcpu.com |

| Rat Liver Microsomes (RLMs) | One Isomer (e.g., PA-Glu1) | cjnmcpu.comcjnmcpu.com |

Isolated Hepatocyte Cultures

Isolated hepatocyte cultures represent a more complex and physiologically relevant in vitro system compared to microsomes because they possess intact cellular structures, including both Phase I and Phase II enzyme systems and the necessary cofactors. researchgate.netthieme-connect.com These cultures are considered a gold standard for investigating complex metabolic pathways that involve multiple sequential or competing reactions. researchgate.netthieme-connect.com

Studies using isolated chicken hepatocytes have been employed to examine the metabolism of veratric acid, where it was shown to influence lipid metabolism. nih.gov While this specific study focused on lipid markers, the use of hepatocyte models is well-established for analyzing the full metabolic profile of a compound, including the formation of glucuronide conjugates. scispace.comnih.gov The main limitation of these systems is the potential for altered enzyme activity and limited availability, though cryopreservation and culture techniques have helped to mitigate these issues. researchgate.net

Non-Mammalian In Vitro Systems (e.g., Incubated Hen's Egg Model)

The incubated hen's egg (IHE) model serves as a valuable alternative and complementary system to animal experimentation for studying xenobiotic metabolism. researchgate.netchemfaces.comresearchgate.net In this ex vivo model, the test substance is administered to the yolk sac, and the resulting metabolites are identified in the allantoic fluid, which serves as the excretion medium for the embryonic kidneys. researchgate.netthieme-connect.com

When veratric acid was studied using the IHE model, it was primarily metabolized through O-demethylation to vanillic acid. researchgate.netthieme-connect.com Importantly, the metabolites were found to be excreted in conjugated forms. researchgate.net While the specific type of conjugation (glucuronide vs. sulfate) was not differentiated in all studies, the model demonstrates its capability to perform Phase II reactions. thieme-connect.com A notable finding in the IHE model was the formation of an amino acid conjugate, 3,3',4,4'-tetramethoxy-l-ornithuric acid, a pathway not typically observed for veratric acid in mammals. thieme-connect.comchemfaces.com This highlights the model's utility in identifying unique, species-specific metabolic pathways.

Species-Dependent Metabolic Profiles of this compound Formation

Significant species-dependent differences exist in the metabolic fate of veratric acid, particularly in the formation of its conjugates. These variations are often quantitative and can be influenced by the specific UGT isoforms present in each species. nih.govnih.gov

In humans, veratric acid, a known metabolite of the drug mebeverine, is metabolized via O-demethylation, and the resulting metabolites are excreted primarily as glucuronide and sulfate (B86663) conjugates. thieme-connect.com The competing Phase II reaction for veratric acid in humans appears to be conjugation with glucuronic acid rather than with amino acids. thieme-connect.com

In contrast, studies in the rabbit have shown that after administration of veratric acid, a significant portion is excreted as veratroylglucuronide. scribd.com One study quantified the metabolic profile in rabbits, providing a clear example of glucuronide formation.

Table 2: Metabolism of Veratric Acid in the Rabbit Data from a study where 2g of veratric acid was administered.

| Metabolite | Percentage of Administered Dose Excreted | Reference |

|---|---|---|

| Free Veratric Acid | ~28% | scribd.com |

| Veratroylglucuronide | ~38% | scribd.com |

The incubated hen's egg model revealed another distinct metabolic profile, where veratric acid was conjugated with the amino acid ornithine, a pathway characteristic for avian species but not mammals, which typically use glycine (B1666218) for amino acid conjugation. thieme-connect.com These differences underscore the importance of selecting appropriate animal models in metabolic research and the caution required when extrapolating findings to humans. researchgate.netnih.gov

Tissue-Specific Glucuronidation Activity

Glucuronidation is not confined to a single organ; the activity of UGT enzymes is distributed across various tissues, leading to tissue-specific metabolic capabilities. The liver is the primary site for the metabolism of xenobiotics, including the glucuronidation of veratric acid, due to its high concentration of a wide array of UGT enzymes located in hepatic microsomes. researchgate.netthieme-connect.commdpi-res.com

Analytical Methodologies for Veratric Acid Glucuronide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating veratric acid glucuronide from complex biological matrices. The polarity of the glucuronic acid moiety combined with the characteristics of the parent veratric acid requires specific approaches for effective separation and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological samples. The technique combines the superior separation capabilities of liquid chromatography with the high selectivity of mass spectrometry.

Research on various acyl glucuronides has established robust LC-MS/MS methods that are directly applicable to this compound. currentseparations.com A gradient elution using a reverse-phase column is typically required to achieve separation from the parent aglycone (veratric acid) and potential positional isomers. currentseparations.com The mass spectrometer is generally operated in negative ion mode, as glucuronides readily form [M-H]⁻ ions, although positive ion mode can also be used. phcogres.comnih.gov

Collision-induced dissociation (CID) of the precursor ion for this compound ([M-H]⁻ at m/z 357.1) characteristically yields a product ion corresponding to the deprotonated veratric acid aglycone (m/z 181.1) following the neutral loss of the glucuronic acid moiety (176 Da). Another common fragmentation is the loss of CO2 from the veratric acid ion. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity by monitoring these predefined precursor-to-product ion transitions. phcogres.com

| Parameter | Condition |

|---|---|

| LC Column | Reverse-phase C18 (e.g., 150 mm x 3 mm, 3 µm particle size) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate currentseparations.com |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Elution Mode | Gradient Elution currentseparations.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative scispace.com |

| MRM Transition (Quantifier) | m/z 357.1 → 181.1 (M-H → Aglycone-H) |

| MRM Transition (Qualifier) | m/z 357.1 → 137.1 (Aglycone-H - CO₂) |

Direct analysis of intact this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its high polarity and low volatility. nih.gov Therefore, GC-MS approaches require a multi-step sample preparation process.

This process typically involves two key stages:

Enzymatic or Chemical Hydrolysis: The sample is treated with β-glucuronidase to cleave the ester bond, releasing free veratric acid and glucuronic acid. scispace.com

Derivatization: The resulting analytes, which still contain polar functional groups (carboxyl and hydroxyl), must be derivatized to increase their volatility. Common derivatization techniques include silylation (e.g., with BSTFA) or methylation. nih.gov

Following derivatization, the now-volatile derivatives of veratric acid and glucuronic acid can be separated on a standard non-polar GC column and identified by their characteristic mass spectra. This method is indirect and more laborious than LC-MS/MS, and it does not provide information on the intact conjugate.

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used and cost-effective method for the analysis of phenolic compounds and their metabolites. clinlabint.com While less sensitive than mass spectrometry, HPLC-UV provides adequate performance for studies where analyte concentrations are sufficiently high.

The analysis of this compound by HPLC typically utilizes a reverse-phase C18 column with a gradient mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. japsonline.commdpi.com The acidic modifier (e.g., acetic acid or formic acid) ensures that the carboxylic acid groups on both the veratric acid and glucuronide moieties are protonated, leading to better peak shape and retention. japsonline.com Detection is performed by monitoring the UV absorbance at the maximum wavelength (λmax) of the veratric acid chromophore, which is typically around 260-290 nm.

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 1% Aqueous Acetic Acid japsonline.com |

| Mobile Phase B | Acetonitrile japsonline.com |

| Elution | Gradient mdpi.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV Diode Array Detector (DAD) at ~280 nm mdpi.com |

| Column Temperature | 25-40 °C |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, especially when authentic standards are unavailable.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of metabolites, including acyl glucuronides. hyphadiscovery.com While MS/MS can suggest the identity of a conjugate, NMR provides definitive proof of the aglycone structure and, crucially, the precise location of the glucuronic acid linkage. nih.gov

For this compound, a combination of one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is used. The ¹H NMR spectrum will show characteristic signals for the veratric acid moiety (aromatic protons and methoxy (B1213986) groups) and the glucuronic acid moiety. The anomeric proton (H-1) of the glucuronic acid is particularly diagnostic; its downfield chemical shift (typically >5.5 ppm) is indicative of an ester (acyl) linkage. nih.gov

Two-dimensional HMBC (Heteronuclear Multiple Bond Correlation) experiments are critical for confirming the connectivity between the two parts of the molecule. A correlation between the anomeric proton of the glucuronide and the carbonyl carbon of the veratric acid provides unequivocal evidence of the 1-O-β-acyl glucuronide structure. hyphadiscovery.com

| Proton Assignment | Expected Chemical Shift Range (ppm) |

|---|---|

| Veratric Acid Aromatic Protons | 7.0 - 7.8 |

| Veratric Acid Methoxy Protons (-OCH₃) | ~3.9 |

| Glucuronide Anomeric Proton (H-1) | 5.6 - 6.0 |

| Other Glucuronide Protons (H-2 to H-5) | 3.5 - 5.0 |

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate mass measurement of the parent ion. spectroscopyonline.com This accuracy allows for the determination of the elemental formula of this compound, which is a critical step in its identification, particularly in metabolomics studies where unknown compounds are being characterized. chromatographyonline.com

The theoretical exact mass of the [M-H]⁻ ion of this compound (C₁₅H₁₇O₁₀⁻) is 357.0827. HRMS instruments can measure this mass with an error of less than 5 parts per million (ppm), which provides strong confidence in the assigned elemental composition and helps to distinguish it from other potential isobaric metabolites. spectroscopyonline.comuci.edu

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₁₀ |

| Theoretical Monoisotopic Mass | 358.08999 Da |

| Ion Form (Negative Mode) | [M-H]⁻ |

| Theoretical Exact Mass of Ion | 357.08272 Da |

| Typical Mass Accuracy | < 5 ppm uci.edu |

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical step in the bioanalysis of this compound, aiming to remove interfering substances from complex biological matrices such as plasma, urine, or tissue homogenates, and to concentrate the analyte of interest. The choice of a suitable sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the sensitivity requirements of the analytical method.

Solid Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex samples. For an acidic compound like this compound, a reversed-phase SPE sorbent is often employed. The general protocol involves the following steps:

Conditioning: The SPE cartridge is first conditioned with an organic solvent, such as methanol, to activate the stationary phase. This is followed by an equilibration step with an aqueous solution, often a buffer at a specific pH, to prepare the sorbent for sample loading.

Loading: The biological sample, pre-treated to adjust its pH to be below the pKa of the acidic functional group of this compound, is loaded onto the SPE cartridge. This ensures that the analyte is in its neutral form and can be retained by the non-polar stationary phase.

Washing: The cartridge is then washed with a weak organic solvent or an aqueous buffer to remove endogenous interferences that are not strongly retained on the sorbent, while the analyte of interest remains bound.

Elution: Finally, the this compound is eluted from the cartridge using a strong organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of a weak acid or base to facilitate the elution of the analyte in its ionized form.

The choice of the specific SPE sorbent, as well as the composition and volume of the conditioning, washing, and elution solvents, needs to be optimized to achieve the highest recovery and purity of this compound.

Protein precipitation is a simpler and faster alternative to SPE for the removal of proteins from biological samples, particularly plasma and serum. nih.govresearchgate.net This method involves the addition of a protein precipitating agent, typically an organic solvent or a strong acid, to the sample.

For the analysis of Veratric Acid and its precursors, a one-step protein precipitation method using acetonitrile containing a small percentage of formic acid has been shown to be effective. nih.govnih.gov In a typical procedure, a specific volume of cold acetonitrile with 0.2% formic acid is added to the plasma sample. nih.gov The mixture is then vortexed to ensure thorough mixing and facilitate protein denaturation and precipitation. Following centrifugation at high speed, the clear supernatant containing the analyte is collected for analysis.

While this method is straightforward, it can be less selective than SPE and may result in a higher matrix effect, which is the suppression or enhancement of the analyte signal by co-eluting matrix components. nih.gov Optimization of the precipitating agent and the ratio of solvent to sample is crucial to maximize protein removal and minimize the matrix effect. nih.gov

To determine the total concentration of Veratric Acid (both free and conjugated), enzymatic hydrolysis is employed to cleave the glucuronide moiety from this compound. covachem.combioassaysys.com This is typically achieved using the enzyme β-glucuronidase. covachem.combioassaysys.com The general procedure for enzymatic hydrolysis is as follows:

Buffering: The biological sample is diluted with a buffer solution to maintain an optimal pH for the enzyme activity. For β-glucuronidase from sources like Helix pomatia, an acidic pH, typically around 5.0, is preferred. interchim.fr

Enzyme Addition: A solution of β-glucuronidase is added to the buffered sample. The amount of enzyme and the incubation time are critical parameters that need to be optimized to ensure complete hydrolysis.

Incubation: The mixture is incubated at a specific temperature, usually 37°C, for a sufficient period, which can range from a few hours to overnight, to allow for the complete cleavage of the glucuronide conjugate. interchim.frwindows.net

Termination: After incubation, the reaction is stopped, often by the addition of a strong acid or an organic solvent, which also serves as a step in the subsequent extraction process.

By analyzing the sample before and after enzymatic hydrolysis, the concentrations of both the free Veratric Acid and the this compound can be determined, providing a comprehensive metabolic profile.

Development and Validation of Bioanalytical Research Methods

A bioanalytical method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For Veratric Acid, a linear relationship has been established over a concentration range of 10 to 10,000 ng/mL in rat plasma, with a correlation coefficient (r²) greater than 0.99. nih.govmdpi.com

The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For Veratric Acid, the LLOQ has been reported to be 10 ng/mL in rat plasma. nih.govmdpi.com The Limit of Detection (LOD), the lowest concentration of an analyte that can be detected but not necessarily quantified, was found to be 0.66 ppm for Veratric Acid in a different analytical method. phcogres.com

| Parameter | Value | Matrix |

|---|---|---|

| Linearity Range | 10 - 10,000 ng/mL | Rat Plasma |

| Correlation Coefficient (r²) | > 0.99 | Rat Plasma |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Rat Plasma |

| Limit of Detection (LOD) | 0.66 ppm | Tabebuia avellanedae extract |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. These parameters are assessed at different concentration levels within the linear range.

For Veratric Acid, intra-day and inter-day precision, expressed as the relative standard deviation (RSD), have been reported to be less than 7.50%. mdpi.com The intra-day and inter-day accuracy, expressed as the relative error (RE), was found to be within ±11.57%. mdpi.com Another study reported the accuracy for the determination of Veratric Acid to be within 82.20%–97.65%. phcogres.com

| Parameter | Concentration Level | Intra-Day | Inter-Day |

|---|---|---|---|

| Precision (%RSD) for Veratric Acid | Low QC | Value not specified | Value not specified |

| Mid QC | Value not specified | Value not specified | |

| High QC | < 7.50% | < 7.50% | |

| Accuracy (%RE) for Veratric Acid | Low QC | Value not specified | Value not specified |

| Mid QC | Value not specified | Value not specified | |

| High QC | within ±11.57% | within ±11.57% |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Veratric Acid |

| Acetonitrile |

| Methanol |

| Formic Acid |

Metabolic Pathways and Biological Disposition of Veratric Acid Glucuronide

Conjugation Chemistry and Glycosidic Linkages

The formation of veratric acid glucuronide is a significant phase II metabolic reaction, a detoxification process that increases the water solubility of xenobiotics, thereby facilitating their excretion. This biotransformation is primarily catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). rsc.orgisnff-jfb.com These enzymes are predominantly located in the endoplasmic reticulum of various tissues, with the liver being the principal site of activity. core.ac.uk

The conjugation reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of veratric acid. rsc.orgcovachem.com This results in the formation of an ester linkage, creating a specific type of conjugate known as an acyl glucuronide. rsc.org The resulting molecule, veratric acid 1-β-O-acyl glucuronide, features a glycosidic bond between the anomeric carbon of glucuronic acid and the carboxyl oxygen of veratric acid. synthose.comscribd.com The chemical structure is formally named (2S,3S,4S,5R,6S)-6-(3,4-Dimethoxybenzoyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid. synthose.com This process effectively masks the chemically active carboxyl group of veratric acid, converting it into a more polar and readily excretable metabolite. covachem.com

Comparative Metabolic Fate of Veratric Acid and its Glucuronide

The metabolic pathways of veratric acid (the aglycone) and its glucuronide conjugate are distinct yet interconnected. While the aglycone undergoes oxidative transformations, the glucuronide is subject to hydrolysis and potential molecular rearrangements.

Veratric acid, the parent compound, is susceptible to phase I metabolic reactions, primarily oxidative O-demethylation. thieme-connect.com This process involves the removal of one of the two methyl groups from its methoxy (B1213986) substituents, a reaction catalyzed by various enzymes, including cytochrome P450 monooxygenases and specific O-demethylases. nih.govnih.gov

The demethylation of veratric acid can yield two primary metabolites:

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), resulting from demethylation at the para-position (C4). thieme-connect.comnih.gov

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid), resulting from demethylation at the meta-position (C3). thieme-connect.comindexcopernicus.com

Studies have indicated species-dependent and tissue-specific preferences for the site of demethylation. For instance, in human metabolism following the administration of mebeverine (B1676125) (a drug that hydrolyzes to veratric acid), demethylation occurs preferentially at the meta-position, yielding more isovanillic acid. thieme-connect.com Conversely, studies with perfused rat liver and certain microorganisms have shown a preference for demethylation at the para-position. thieme-connect.comnih.gov Further oxidative demethylation of either vanillic or isovanillic acid can lead to the formation of protocatechuic acid (3,4-dihydroxybenzoic acid), although this metabolite is often detected in very small amounts. thieme-connect.comindexcopernicus.com

| Metabolite | Chemical Name | Metabolic Reaction |

|---|---|---|

| Vanillic acid | 4-hydroxy-3-methoxybenzoic acid | O-demethylation at C4-methoxy group |

| Isovanillic acid | 3-hydroxy-4-methoxybenzoic acid | O-demethylation at C3-methoxy group |

| Protocatechuic acid | 3,4-dihydroxybenzoic acid | Further O-demethylation of vanillic or isovanillic acid |

Once formed, this compound is not metabolically inert. Acyl glucuronides are known to be chemically reactive metabolites. rsc.org They can undergo intramolecular chemical reactions, such as acyl migration (transacylation), where the acyl group (veratroyl group) migrates from the C1-hydroxyl group of the glucuronic acid to other hydroxyl groups (C2, C3, or C4), forming various positional isomers. rsc.org

Furthermore, the glucuronide conjugate can be hydrolyzed, cleaving the glycosidic bond to release the original aglycone, veratric acid, and D-glucuronic acid. covachem.com This deconjugation can occur through two main mechanisms:

Enzymatic Hydrolysis : This reaction is catalyzed by β-glucuronidase enzymes, which are found in various human tissues and are also produced in high concentrations by the gut microflora. covachem.comnih.gov

Non-Enzymatic Hydrolysis : Acyl glucuronides can hydrolyze spontaneously, a process that is significantly influenced by pH. This chemical hydrolysis is more likely to occur in acidic environments, such as the urine. nih.gov

The hydrolysis of the glucuronide conjugate, particularly by intestinal bacteria following biliary excretion, can release veratric acid back into circulation, a process known as enterohepatic circulation. inchem.org

Excretion Mechanisms and Routes

The primary purpose of converting veratric acid to its glucuronide conjugate is to facilitate its removal from the body. This is accomplished mainly through biliary and renal excretion pathways.

The liver can actively transport glucuronide conjugates into the bile. researchgate.netisnff-jfb.com This process serves as a major elimination route for many xenobiotic metabolites. Once in the bile, this compound is transported to the intestinal lumen. Here, it can be either excreted directly in the feces or, more commonly, be hydrolyzed by the β-glucuronidases of the intestinal microbiota. isnff-jfb.com The resulting free veratric acid can then be reabsorbed from the intestine into the portal circulation and returned to the liver, undergoing enterohepatic circulation, which can prolong the presence of the compound in the body before its eventual elimination via the kidneys. inchem.org

The ultimate elimination of veratric acid and its metabolites, including this compound, occurs predominantly through the kidneys via urine. thieme-connect.comhep-druginteractions.org The increased water solubility of the glucuronide conjugate makes it highly suitable for renal clearance. Studies in rabbits fed veratraldehyde, a precursor that is rapidly oxidized to veratric acid in the body, demonstrated that a significant portion of the dose is excreted in the urine as veratric acid and its glucuronide conjugate. inchem.orgscribd.com

| Metabolite | Percentage of Administered Dose Excreted in Urine |

|---|---|

| Veratric acid (free) | ~28% |

| This compound | ~38% |

| Total Accounted For | ~66% |

Data derived from studies on the metabolism of veratraldehyde, which is converted to veratric acid in vivo.

Renal excretion involves a combination of glomerular filtration and potentially active tubular secretion to eliminate these water-soluble conjugates from the bloodstream into the urine. hep-druginteractions.org

Role of Efflux Transporters in Glucuronide Disposition

The disposition of glucuronide metabolites, including this compound, is critically dependent on the activity of cellular efflux transporters. These transport proteins are essential for moving the polar glucuronide conjugate across cell membranes, facilitating its elimination from the body. Once veratric acid is conjugated with glucuronic acid, primarily in the liver and intestine, its resulting metabolite is a substrate for several ATP-binding cassette (ABC) transporters. nih.govrsc.org

The primary efflux transporters involved in the disposition of glucuronides are members of the Multidrug Resistance-Associated Protein (MRP) family and the Breast Cancer Resistance Protein (BCRP). nih.gov These transporters are strategically located on the apical (canalicular) membrane of hepatocytes for excretion into bile, the apical membrane of enterocytes for efflux into the intestinal lumen, and the basolateral membrane of hepatocytes for transport into the bloodstream. nih.gov

Key Efflux Transporters and Their Roles:

MRP2 (ABCC2): This transporter is highly expressed on the canalicular membrane of hepatocytes and plays a pivotal role in the biliary excretion of a wide array of glucuronide conjugates. nih.govunc.edu For this compound formed in the liver, MRP2 is the likely primary transporter responsible for its secretion into bile, a critical step for enterohepatic circulation or fecal elimination. nih.govelifesciences.org

MRP3 (ABCC3) and MRP4 (ABCC4): Located on the basolateral membrane of hepatocytes and enterocytes, MRP3 and MRP4 mediate the efflux of glucuronides from these cells into the systemic circulation. nih.gov This process is crucial for the subsequent renal clearance of the glucuronide metabolite. MRP4, in particular, is also found on the apical membrane of renal proximal tubule cells, where it can contribute directly to the secretion of glucuronides into urine. nih.gov

BCRP (ABCG2): Like MRP2, BCRP is an apical efflux transporter found in the liver, intestine, and other barrier tissues. It is known to transport various glucuronide conjugates and likely contributes to the biliary and intestinal efflux of this compound. nih.gov

Table 1: Major Efflux Transporters for Glucuronide Metabolites

| Transporter | Family | Primary Location(s) | Function in Glucuronide Disposition |

| MRP2 | ABCC2 | Apical membrane of hepatocytes, enterocytes, kidney tubules | Biliary and urinary excretion |

| MRP3 | ABCC3 | Basolateral membrane of hepatocytes, enterocytes | Efflux into blood circulation |

| MRP4 | ABCC4 | Basolateral membrane of hepatocytes; Apical membrane of kidney tubules | Efflux into blood; Urinary excretion |

| BCRP | ABCG2 | Apical membrane of hepatocytes, enterocytes, blood-brain barrier | Biliary and intestinal excretion; Limits distribution |

Comparative Disposition Across Preclinical Species

The metabolic disposition of veratric acid and its subsequent glucuronidation can exhibit significant variation across different preclinical species. These differences arise from variations in the activity and expression of metabolic enzymes (Phase I and Phase II) and transporters. Studies involving veratric acid or its parent compounds, such as mebeverine and veratraldehyde, in various animal models provide insights into these species-specific metabolic profiles.

In rabbits , veratric acid metabolism has been well-characterized. Following the administration of veratraldehyde, approximately 70% of the dose is recovered in the urine, primarily as veratric acid (28%) and its glucuronic acid conjugate (38%). inchem.org This indicates that in rabbits, both the parent acid and its glucuronide are major urinary metabolites.

In rats , veratric acid is also a principal metabolite of veratraldehyde. mdpi.comresearchgate.net Pharmacokinetic studies in rats confirm the absorption and metabolism of veratraldehyde to veratric acid. nih.gov The metabolism of mebeverine in rats also yields veratric acid. wada-ama.org However, comparative studies of mebeverine metabolism revealed distinct pathways among species. Rats favored hydroxylation reactions on the parent molecule, which influences the pool of metabolites available for subsequent conjugation. science.gov The disposition of valproic acid glucuronide, another acyl glucuronide, has shown that the liver is the main site of its hydrolysis in rats, with subsequent excretion into bile. psu.edu This highlights the importance of biliary excretion for glucuronides in this species.

Studies on the metabolism of the parent drug mebeverine in dogs and monkeys show further inter-species differences. In dogs, the primary metabolic route was oxidative C-N cleavage, a different pathway than that seen in rats. science.gov In monkeys, a mixture of metabolites was observed, suggesting a more varied metabolic capability. science.gov The disposition of a structurally related compound, 3,4-dimethoxyamphetamine, also showed that while O-demethylation was a common pathway in both dogs and monkeys, the subsequent metabolites differed. researchgate.net These upstream metabolic variations directly impact the quantity and profile of veratric acid available for glucuronidation and subsequent disposition.

A study using the incubated hen's egg as a model identified veratric acid and its O-demethylated product, 4-hydroxy-3-methoxybenzoic acid, as main metabolites, and noted the results broaden the knowledge of its metabolic fate in comparison with mammals. researchgate.net

These findings underscore that while this compound is a potential metabolite across species, the extent of its formation and its ultimate disposition (i.e., the balance between renal and biliary excretion) are highly dependent on the specific metabolic capabilities of the preclinical species being studied. Extrapolation of disposition data from one species to another must therefore be done with caution.

Table 2: Comparative Metabolism of Veratric Acid and its Precursors in Preclinical Species

| Species | Precursor Compound | Key Findings Related to Veratric Acid (VA) / VA-Glucuronide | Primary Reference(s) |

| Rabbit | Veratraldehyde | Major urinary metabolites are VA (28%) and its glucuronic acid conjugate (38%). | inchem.org |

| Rat | Veratraldehyde, Mebeverine | VA is a major plasma metabolite of Veratraldehyde. Mebeverine metabolism leads to VA formation. Biliary excretion is a key route for glucuronides. | mdpi.comresearchgate.netscience.gov |

| Dog | Mebeverine, 3,4-dimethoxyamphetamine | Upstream metabolism of parent drug differs significantly from rats. O-demethylation is an important pathway for related compounds. | science.govresearchgate.net |

| Monkey | Mebeverine, 3,4-dimethoxyamphetamine | Shows a mixture of metabolic pathways for parent drug. O-demethylation is an important pathway for related compounds. | science.govresearchgate.net |

Biological Roles and Molecular Mechanisms of Veratric Acid Glucuronide and Its Precursors

Antioxidant Activity and Related Molecular Pathways

The antioxidant properties of veratric acid are well-documented, contributing to its protective effects against oxidative stress-related cellular damage. medchemexpress.comtjnpr.org These properties are attributed to its ability to neutralize free radicals and modulate the body's intrinsic antioxidant defense systems.

Radical Scavenging Properties

Veratric acid has demonstrated significant efficacy as a scavenger of various reactive oxygen species (ROS). tjnpr.org In vitro studies have quantified its ability to neutralize stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), as well as highly reactive superoxide (B77818) and hydroxyl radicals. tjnpr.orgtjnpr.org The radical scavenging activity of veratric acid is dose-dependent and has been found to be comparable to that of ascorbic acid, a well-known antioxidant standard. tjnpr.orgtjnpr.org The conjugation of phenolic acids with glucuronic acid can, however, alter their antioxidant capacity. Studies on other phenolic compounds have shown that glucuronidation, which occurs at the hydroxyl groups responsible for antioxidant activity, can sometimes reduce these properties compared to the parent compound. mdpi.com

| Radical | Assay Method | IC₅₀ Value (µg/mL) | Reference Compound (IC₅₀ µg/mL) | Source |

|---|---|---|---|---|

| DPPH | DPPH Assay | 38.1 | Ascorbic Acid (29.3) | tjnpr.org |

| ABTS | ABTS Assay | 24.5 | Ascorbic Acid (24.3) | tjnpr.org |

| Hydroxyl | Hydroxyl Radical Scavenging Assay | 34.6 | Ascorbic Acid (33.2) | tjnpr.org |

Modulation of Endogenous Antioxidant Systems (e.g., NRF2 Pathway)

Beyond direct radical scavenging, veratric acid enhances the body's own antioxidant defenses by activating key signaling pathways. Research has shown that veratric acid can protect the liver from ischemia/reperfusion injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govx-mol.com Activation of Nrf2 by veratric acid leads to the increased expression of downstream antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO-1). nih.gov This mechanism demonstrates that veratric acid does not just neutralize existing oxidants but also bolsters the cellular machinery to resist future oxidative stress. nih.govresearchgate.net

Anti-inflammatory Effects at the Cellular and Molecular Level

Veratric acid exhibits significant anti-inflammatory activity by modulating the expression of key inflammatory molecules and interfering with pro-inflammatory signaling cascades. glpbio.comresearchgate.net

Regulation of Inflammatory Mediators (e.g., COX-2, PGE2, IL-6)

A primary mechanism of veratric acid's anti-inflammatory action is its ability to suppress the production of crucial inflammatory mediators. In studies using human keratinocytes and gingival fibroblasts, veratric acid has been shown to inhibit the upregulation of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. nih.govmdpi.com This inhibition of COX-2 expression consequently leads to a reduction in the synthesis of prostaglandin (B15479496) E2 (PGE2). mdpi.com Furthermore, veratric acid effectively decreases the production of pro-inflammatory cytokines, notably Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in response to inflammatory stimuli like lipopolysaccharide (LPS) or UVB radiation. medchemexpress.comnih.govmdpi.commedchemexpress.com

| Mediator | Cell Model | Stimulus | Observed Effect | Source |

|---|---|---|---|---|

| COX-2 | Human HaCaT Keratinocytes | UVB | Decreased expression | mdpi.com |

| PGE2 | Human HaCaT Keratinocytes | UVB | Suppressed production | mdpi.com |

| IL-6 | Human HaCaT Keratinocytes | UVB | Suppressed production | mdpi.com |

| IL-6 | Human Gingival Fibroblasts | LPS | Inhibited production | nih.gov |

| IL-8 | Human Gingival Fibroblasts | LPS | Inhibited production | nih.gov |

Interactions with Enzyme Systems

The biological effects of veratric acid and its metabolism into veratric acid glucuronide are intrinsically linked to its interactions with various enzyme systems.

Metabolizing Enzymes: Veratric acid serves as a substrate for UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. researchgate.net It also undergoes O-demethylation as part of its metabolic processing in the body.

Inhibition of Inflammatory Enzymes: Veratric acid directly inhibits the expression and activity of key enzymes involved in inflammation. It suppresses inducible nitric oxide synthase (iNOS), thereby reducing nitric oxide production in inflammatory conditions. glpbio.comspandidos-publications.com Molecular docking studies have also indicated that veratric acid can strongly interact with the active site of 5-lipoxygenase (5-LOX), another important enzyme in inflammatory pathways. niscpr.res.in

Regulation of Gene Expression Enzymes: Research shows that veratric acid can modulate enzymes that regulate gene expression. It has been observed to downregulate the activity of histone acetyltransferases (HATs) and the expression of histone deacetylase 3 (HDAC3) in LPS-stimulated cells, an effect linked to its inhibition of the PI3K/Akt pathway. glpbio.comspandidos-publications.com

Effects on Other Enzymes: In animal models of diabetes, veratric acid treatment was shown to have an inhibitory effect on the liver enzymes serum glutamic oxaloacetic transaminase (SGOT) and serum glutamic pyruvic transaminase (SGPT), suggesting a hepatoprotective role. mbimph.comresearchgate.net

Inhibition of Specific Enzymes (e.g., Xanthine (B1682287) Oxidase)

The role of xanthine oxidase in the metabolism of veratric acid's precursors appears to be minimal. Studies on the biotransformation of vanillin, a related compound, showed that its conversion to vanillic acid was not affected by allopurinol, a known xanthine oxidase inhibitor. researchgate.net Similarly, the oxidation of protocatechuic aldehyde, another related aldehyde, was only slightly inhibited by allopurinol. researchgate.net This suggests that aldehyde oxidase and aldehyde dehydrogenase are the primary enzymes involved in the metabolism of these precursors, rather than xanthine oxidase. researchgate.net While some natural flavonoids are known inhibitors of xanthine oxidase, direct evidence for significant inhibitory action by veratric acid or its glucuronide is not established in the available research. wikipedia.orgnih.gov

Effects on Aldehyde Metabolizing Enzymes

Veratric acid and its metabolic precursors are closely linked with the activity of aldehyde metabolizing enzymes. In certain microorganisms, veratric acid is formed from veratraldehyde through the action of veratraldehyde dehydrogenase. nih.gov Conversely, in some fungi, veratric acid can be reduced back to veratraldehyde by an aryl-aldehyde dehydrogenase. asm.org

Studies using liver slices have provided insight into the metabolism of related precursor compounds. Vanillin is rapidly oxidized primarily by aldehyde oxidase, with a minor contribution from aldehyde dehydrogenase. researchgate.net The formation of vanillic acid was inhibited by 16% with the use of disulfiram (B1670777), an aldehyde dehydrogenase inhibitor. researchgate.net In contrast, isovanillin (B20041) is metabolized to isovanillic acid predominantly by aldehyde dehydrogenase, as it is not a substrate for aldehyde oxidase. researchgate.net The conversion of protocatechuic aldehyde to its corresponding acid involves contributions from aldehyde oxidase, xanthine oxidase, and aldehyde dehydrogenase, with disulfiram inhibiting its formation by 50%. researchgate.net Furthermore, p-anisaldehyde dehydrogenase (PAADH) expressed in E. coli has been shown to effectively catalyze the oxidation of veratraldehyde into veratric acid. acs.org

Cellular and Subcellular Modulations

The influence of veratric acid extends to the cellular and subcellular levels, impacting processes such as cell survival and epigenetic regulation.

Influence on Cellular Proliferation and Apoptosis in In Vitro Models

Veratric acid has demonstrated significant effects on cell viability and apoptosis in various cancer cell lines. In one study, veratric acid reduced the viability of KB cells, a subline of the HeLa human cancer cell line, and induced apoptosis. tjnpr.org The half-maximal inhibitory concentration (IC50) was determined to be 80 μg/ml. tjnpr.org

The antiproliferative effects are notably enhanced when veratric acid is delivered via nanoparticles. A study on triple-negative breast cancer cells (MDA-MB-231) found that veratric acid-loaded polydopamine nanoparticles (VA-nPDAs) were substantially more potent than free veratric acid, exhibiting an IC50 of 17.6 μM compared to 437.89 μM for the free form. nih.govresearchgate.net These nanoparticles were shown to induce both early and late stages of apoptosis in the cancer cells. nih.govresearchgate.net

Furthermore, modifying veratric acid by conjugating it with lysophosphatidylcholine (B164491) resulted in a compound that was 19 to 38 times more active than free veratric acid, effectively inhibiting the proliferation of human leukaemia (MV4-11), breast (MCF-7), and colon (LoVo) cancer cells with IC50 values between 9.5 and 20.7 µM. sigmaaldrich.com In a different context, veratric acid showed anti-apoptotic effects in human follicular dermal papilla cells (HFDPCs) by increasing the expression of the anti-apoptotic protein BCL2 and decreasing the pro-apoptotic protein BAX, leading to a 30% reduction in apoptotic cells compared to a control. mdpi.com

| Compound | Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| Veratric Acid | KB (HeLa subline) | Reduced cell viability, induced apoptosis | 80 μg/ml | tjnpr.org |

| Veratric Acid (Free) | MDA-MB-231 (Breast Cancer) | Antiproliferative | 437.89 μM | nih.govresearchgate.net |

| Veratric Acid-loaded Nanoparticles (VA-nPDAs) | MDA-MB-231 (Breast Cancer) | Induced early and late apoptosis | 17.6 μM | nih.govresearchgate.net |

| Lysophosphatidylcholine-Veratric Acid Conjugate | MV4-11 (Leukaemia) | Inhibited proliferation | 9.5 - 20.7 µM | sigmaaldrich.com |

| MCF-7 (Breast Cancer) | ||||

| LoVo (Colon Cancer) | ||||

| Veratric Acid (50 μM) | Human Follicular Dermal Papilla Cells (HFDPCs) | Reduced apoptosis by 30% vs. control | N/A | mdpi.com |

Effects on Histone Acetylation and Deacetylation

Veratric acid has been shown to modulate inflammatory responses through epigenetic mechanisms, specifically by affecting histone modifications. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, veratric acid was found to inhibit the expression of inducible nitric oxide synthase (iNOS). spandidos-publications.comnordicbiosite.com This inhibition is linked to its ability to regulate histone acetylation. biocompare.comspandidos-publications.com

Antimicrobial Properties in Preclinical Investigations

Veratric acid is recognized for its antimicrobial potential, possessing both antibacterial and antifungal properties. researchgate.net Research has explored derivatives of veratric acid to analyze the correlation between their physicochemical structures and their effectiveness as antimicrobial agents. researchgate.net While veratric acid is listed among various phytochemicals with known antimicrobial effects, specific data from preclinical studies, such as minimum inhibitory concentration (MIC) values against various pathogens, are not extensively detailed in the cited literature. nih.gov The focus has often been on creating and analyzing derivatives to enhance these properties. researchgate.net

Synthetic Strategies and Research into Analogues of Veratric Acid Glucuronide

Chemical Synthesis of Veratric Acid Glucuronide

The chemical synthesis of this compound involves the formation of an ester linkage between the carboxyl group of veratric acid and the C1-hydroxyl group of glucuronic acid. This type of glucuronide is known as an acyl glucuronide. The process requires careful selection of protecting groups and activation methods to achieve regioselectivity and high yields.

The cornerstone of chemical synthesis is the glycosylation reaction, where a glycosyl donor (an activated glucuronic acid derivative) reacts with a glycosyl acceptor (veratric acid). A common and effective approach is the Koenigs-Knorr reaction or its modern variants, which utilize a glycosyl halide as the donor.

The general synthetic route proceeds as follows:

Protection: The hydroxyl groups of a glucuronic acid precursor, such as methyl D-glucuronate, are protected, typically as acetates, to prevent side reactions. The C1 anomeric position is converted into a good leaving group, such as a bromide (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate).

Glycosylation: The protected glycosyl bromide donor is reacted with veratric acid in the presence of a promoter, often a silver or mercury salt (e.g., silver carbonate). This reaction forms the desired β-O-glycosidic bond, creating the protected this compound conjugate. The β-anomer is preferentially formed due to the neighboring group participation of the C2-acetyl group.

Deprotection: The protecting groups (acetates on the sugar ring and the methyl ester on the C6-carboxyl group) are removed under basic conditions, typically via saponification with a base like sodium hydroxide (B78521) or lithium hydroxide, to yield the final product, this compound.

Alternative glycosylation methods, such as using trichloroacetimidate (B1259523) donors activated by a Lewis acid (e.g., TMSOTf), offer milder reaction conditions and are also widely employed.

The efficiency of the chemical synthesis is highly dependent on the optimization of various reaction parameters. Researchers focus on modifying solvents, temperature, catalysts, and reaction times to maximize the yield of the desired β-anomer and minimize side products, such as the α-anomer or orthoester formation.

The table below summarizes findings from a comparative study on the glycosylation step, highlighting the impact of different promoters and solvents on the reaction yield.

| Entry | Glycosyl Donor | Promoter/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Protected Conjugate (%) |

|---|---|---|---|---|---|---|

| 1 | Acetobromo-α-D-glucuronic acid methyl ester | Silver (I) Carbonate (Ag₂CO₃) | Toluene | 25 | 24 | 55 |

| 2 | Acetobromo-α-D-glucuronic acid methyl ester | Mercury (II) Cyanide (Hg(CN)₂) | Dichloromethane/Nitromethane | 40 | 12 | 68 |

| 3 | Glucuronic acid trichloroacetimidate | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Dichloromethane (DCM) | -20 to 0 | 4 | 82 |

| 4 | Glucuronic acid trichloroacetimidate | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Tetrahydrofuran (THF) | 0 | 6 | 75 |

As the data indicates, the use of a trichloroacetimidate donor with a strong Lewis acid catalyst like TMSOTf in an aprotic solvent like DCM provides significantly higher yields and shorter reaction times compared to classical Koenigs-Knorr conditions.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild aqueous conditions with perfect stereoselectivity, yielding the biologically relevant β-glucuronide directly.

While UDP-glucuronosyltransferases (UGTs) are the natural catalysts for glucuronidation, other enzymes have been explored for their synthetic utility. Lipases, which typically catalyze the hydrolysis of esters, can be employed in reverse to catalyze esterification in non-aqueous or low-water environments.

Research has demonstrated the potential of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to synthesize acyl glucuronides. The reaction involves the direct esterification between veratric acid and a protected glucuronic acid derivative in an organic solvent. This approach circumvents the need for the expensive and unstable cofactor UDP-glucuronic acid (UDPGA) required by UGTs.

The table below presents research data on the screening of different lipases for this biotransformation.

| Enzyme Source | Form | Organic Solvent | Conversion (%) after 48h |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Immobilized (Novozym 435) | 2-Methyl-2-butanol | 78 |

| Rhizomucor miehei lipase | Immobilized | Acetonitrile | 45 |

| Pseudomonas cepacia lipase | Immobilized | 2-Methyl-2-butanol | 62 |

| Porcine Pancreatic Lipase | Free Powder | Toluene | 15 |

The results highlight the superior performance of immobilized CALB in a tertiary alcohol solvent, which effectively facilitates the esterification while maintaining enzyme stability.

Whole-cell biotransformation leverages the complete metabolic machinery of a microorganism to produce the target compound. This strategy involves engineering a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to express a specific UGT enzyme known to act on phenolic acids.

The key components of such a system are:

Host Strain: A robust, fast-growing microbial host.

Heterologous UGT Expression: Introduction of a gene encoding a UGT capable of using veratric acid as a substrate.

Cofactor Regeneration: The host's endogenous metabolism is utilized to synthesize and regenerate the required sugar donor, UDP-glucuronic acid (UDPGA), from simple carbon sources like glucose.

In a typical process, the engineered microbial culture is grown to a suitable density, and then veratric acid is added to the medium. The cells take up the veratric acid, and the expressed UGT catalyzes its conjugation with intracellularly produced UDPGA. The resulting this compound is then often exported out of the cell into the culture medium, from which it can be purified. This method is highly efficient and produces the correct stereoisomer without the need for chemical protection and deprotection steps.

Development of this compound Reference Standards for Research

The primary goal of the synthetic strategies described above is the production of a high-purity this compound reference standard. An analytical reference standard is a highly purified and well-characterized compound essential for the accurate identification and quantification of the metabolite in biological samples.

The development of a reference standard involves:

Synthesis: Production of the compound using an optimized chemical or enzymatic method to obtain sufficient material.

Purification: Rigorous purification of the crude product, typically using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography to achieve >98% purity.

Structural Characterization: Unambiguous confirmation of the chemical structure. This is accomplished through a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms, the presence of both the veratric acid and glucuronic acid moieties, and importantly, to determine the anomeric configuration (β vs. α) of the glycosidic linkage.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula of the compound. Tandem MS (MS/MS) helps to confirm the structure through characteristic fragmentation patterns.

Purity Assessment: The purity of the final material is precisely determined using quantitative methods like HPLC with UV detection or quantitative NMR (qNMR).

A certified reference standard, complete with a certificate of analysis detailing its identity, purity, and characterization data, is indispensable for validating analytical methods used in research to study the metabolism and disposition of veratric acid.

Synthesis and Biological Evaluation of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is primarily aimed at improving the bioavailability and therapeutic efficacy of the parent compound, veratric acid. While direct modification of this compound is not extensively reported, significant research has been conducted on synthesizing veratric acid conjugates, particularly with phospholipids (B1166683), which can be considered analogues of its metabolic form.

Veratric acid itself is known to be metabolized in the body, with a significant portion being excreted as its glucuronic acid conjugate. inchem.org The synthesis of veratric acid acyl-β-D-glucuronide has been accomplished, and it is available as a chemical standard, confirming its structure as 1-(3,4-Dimethoxybenzoate) β-D-glucopyranuronic acid. synthose.com The synthesis of such acyl glucuronides can be challenging. However, general methods, including both chemical and microbial biotransformation, have been developed for producing these types of metabolites. hyphadiscovery.com For instance, while the chemical synthesis of some acyl glucuronides is straightforward, microbial systems are sometimes employed to generate more complex structures or to overcome challenges like steric hindrance. hyphadiscovery.com

A significant area of research has been the enzymatic synthesis of structured phospholipids containing veratric acid. thieme-connect.com Lipase-catalyzed acidolysis of phosphatidylcholine with veratric acid has been explored to produce biologically active phenophospholipids. thieme-connect.com This chemoenzymatic approach allows for the creation of asymmetrically substituted phosphatidylcholines and lysophosphatidylcholines. synthose.com

The biological evaluation of synthesized veratric acid analogues has provided valuable insights into their structure-activity relationships (SAR). Studies comparing the bioactivity of these conjugates to the parent veratric acid have revealed that the nature of the molecular scaffold and the position of the veratric acid moiety are critical for their effects.

Research on the antiproliferative effects of veratric acid-phospholipid conjugates has shown that these analogues can be significantly more potent than free veratric acid. For example, 1-veratroyl-2-hydroxy-sn-glycero-3-phosphocholine has demonstrated substantially higher activity against several cancer cell lines. synthose.com It is suggested that the bulky, disubstituted benzene (B151609) ring of the veratric acid moiety in this lysophosphatidylcholine (B164491) conjugate could be a key factor in its cytotoxic effect. google.com

The conjugation of veratric acid to a phospholipid scaffold has been shown to be an effective strategy for creating active biomolecules. synthose.com This lipophilization can alter the mechanism of action and cellular uptake of the parent acid. For instance, while veratric acid itself may have limited effects, its lysophosphatidylcholine conjugate has been found to induce insulin (B600854) secretion in pancreatic β-cells, suggesting a novel therapeutic application for this type of analogue. google.comnih.gov

The incorporation of veratric acid into phenophospholipid scaffolds is a well-researched strategy to enhance its biological activity. This approach leverages the biocompatibility and unique transport mechanisms of phospholipids to deliver the active phenolic acid.

The synthesis of these hybrid molecules typically involves chemoenzymatic methods. For example, 1,2-diphenoyl-sn-glycero-3-phosphocholines have been synthesized using the cadmium complex of sn-glycero-3-phosphocholine and veratric acid. synthose.com Furthermore, lysophosphatidylcholines containing veratric acid at the sn-1 position have been created through enzymatic processes. synthose.com These synthetic routes allow for the precise placement of the veratric acid moiety on the glycerol (B35011) backbone of the phospholipid.

The biological evaluation of these veratric acid-phenophospholipid conjugates has demonstrated their potential as therapeutic agents. The antiproliferative activity of these compounds has been a key area of investigation, with results indicating a significant enhancement of cytotoxicity compared to free veratric acid.

Below is a data table summarizing the findings for some synthesized veratric acid-phospholipid analogues:

| Compound Name | Molecular Scaffold | Biological Activity | Key Findings |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | Lysophosphatidylcholine | Antiproliferative against human leukaemia (MV4-11), breast (MCF-7), and colon (LoVo) cancer cell lines. synthose.com | 19 to 38-fold more active than free veratric acid. synthose.com |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | Lysophosphatidylcholine | Toxic to MIN6 pancreatic cells at higher concentrations. google.com | The bulky, disubstituted benzene ring may contribute to cytotoxicity. google.com |

| 1-Palmitoyl-2-veratroyl-sn-glycero-3-phosphocholine | Phosphatidylcholine | Not specified in detail, but part of a series of synthesized phenophospholipids. synthose.com | Synthesis achieved via esterification of the corresponding lysophosphatidylcholine. synthose.com |

This research highlights that the conjugation of veratric acid with phospholipids is a promising strategy for developing new therapeutic agents with enhanced efficacy.

Advanced Research Perspectives and Future Directions

Integration of Multi-Omics Data for Comprehensive Understanding

Future research on veratric acid glucuronide would benefit significantly from the integration of multi-omics data. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, could provide a holistic view of the compound's biological impact. nih.govrsc.org For instance, transcriptomic analysis of hepatic and intestinal cells following exposure to veratric acid could reveal changes in the expression of UDP-glucuronosyltransferase (UGT) enzymes responsible for the formation of this compound.

Metabolomic studies, in tandem, could quantify the levels of veratric acid, its glucuronide, and other related metabolites in various biological matrices, offering insights into the efficiency of its formation and elimination. mdpi.com Integrating these datasets could help construct comprehensive metabolic models to predict the flux through the glucuronidation pathway under different physiological or pathological conditions. nih.govmdpi.com Furthermore, multi-omics approaches are instrumental in understanding the interplay between the gut microbiome and host metabolism, which is particularly relevant for glucuronidated compounds. rsc.orgresearchgate.net

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Type | Potential Application for this compound Research |

| Genomics | Identification of genetic polymorphisms in UGT enzymes that may affect the rate of veratric acid glucuronidation. |

| Transcriptomics | Analysis of changes in gene expression of UGTs and other drug-metabolizing enzymes in response to veratric acid. |

| Proteomics | Quantification of UGT protein levels and investigation of post-translational modifications that may alter their activity. |

| Metabolomics | Profiling of veratric acid and its metabolites in biological fluids and tissues to understand its pharmacokinetic profile. |

Development of Advanced In Vitro and In Vivo (Non-Human) Models

To further elucidate the metabolism and disposition of this compound, the development of more sophisticated in vitro and in vivo models is crucial. While traditional models like human liver microsomes are useful, they may not fully recapitulate the complexities of in vivo processes. nih.gov Advanced in vitro systems, such as 3D liver organoids and liver-on-a-chip models, offer a more physiologically relevant environment to study the glucuronidation of veratric acid. researchgate.net

In terms of non-human in vivo models, a study on the biotransformation of veratric acid utilized an incubated hen's egg model. nih.gov This model identified the parent compound and 4-hydroxy-3-methoxybenzoic acid as the main metabolites, with O-demethylation occurring exclusively at the p-methoxyl function. nih.gov The study also characterized an amino acid conjugate, which had not been previously described for veratric acid in vertebrates. nih.gov Future in vivo studies could employ genetically modified animal models, such as mice with humanized UGT enzymes, to better predict human metabolism.

Table 2: Comparison of Models for Studying this compound Metabolism

| Model Type | Advantages | Limitations |

| Human Liver Microsomes | High-throughput screening, specific enzyme kinetics. | Lacks cellular context and cofactor regeneration. |

| 3D Liver Organoids | More physiologically relevant, long-term culture. | Technically demanding, potential for variability. |

| Incubated Hen's Egg | Self-contained system, ethical considerations. | Differences in metabolism compared to mammals. |

| Humanized Mouse Models | Better prediction of human metabolism. | High cost, complex to develop and maintain. |

Elucidation of Specific Molecular Targets and Binding Interactions

While research has explored the molecular targets of the parent compound, veratric acid, the specific molecular targets and binding interactions of this compound remain largely unknown. Molecular docking studies on veratric acid have investigated its binding to targets such as insulin-degrading enzyme, B-cell lymphoma 2, and kinases. amazonaws.comamazonaws.com Future research should extend these computational approaches to this compound to predict its potential binding affinities and interaction sites with various proteins.

Experimental validation of these predicted interactions could be achieved through techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Identifying the specific molecular targets of this compound is essential to understand its potential biological activities and to differentiate them from those of its parent compound.

Investigating the Influence of Microbiota on Glucuronide Metabolism

The gut microbiota plays a critical role in the metabolism of many glucuronidated compounds through the action of bacterial β-glucuronidases. nih.govresearchgate.net These enzymes can cleave the glucuronic acid moiety from the parent compound, leading to its reabsorption into the systemic circulation, a process known as enterohepatic recirculation. researchgate.net This deconjugation can significantly impact the pharmacokinetic profile and potential toxicity of the aglycone. nih.gov

Computational and Modeling Approaches for Predicting Glucuronide Behavior

Computational and modeling approaches are invaluable tools for predicting the behavior of metabolites like this compound. Physiologically based pharmacokinetic (PBPK) modeling, for instance, can simulate the absorption, distribution, metabolism, and excretion (ADME) of veratric acid and its glucuronide. nih.gov These models can incorporate in vitro data on enzyme kinetics and transporter interactions to predict in vivo pharmacokinetic parameters.

Quantitative structure-activity relationship (QSAR) models could also be developed to predict the glucuronidation of veratric acid and the potential for its glucuronide to interact with biological targets. nih.gov These computational tools can aid in hypothesis generation and guide the design of future experimental studies, ultimately leading to a more comprehensive understanding of this compound's behavior in the body.

Exploration of Reactivity with Biological Macromolecules (e.g., Protein Adduction Mechanisms)